![molecular formula C14H11F2NO2 B2872706 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid CAS No. 2248370-24-1](/img/structure/B2872706.png)
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in 1969, and since then, it has been extensively studied for its potential therapeutic applications.
作用机制
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that are involved in inflammation and pain. By inhibiting COX activity, 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce oxidative stress and to improve endothelial function, which may contribute to its cardiovascular protective effects.
实验室实验的优点和局限性
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available and has a high purity. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid also has some limitations. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.
未来方向
There are several future directions for research on 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to reduce the production of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to have anti-tumor effects in several types of cancer, and further research is needed to determine its potential as a cancer therapy. Finally, research on the pharmacokinetics and pharmacodynamics of 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid may help to optimize its use in clinical settings.
合成方法
The synthesis of 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid involves the reaction of 2,6-difluorobenzaldehyde with methyl pyridine-2-carboxylate in the presence of a base, followed by acid hydrolysis to yield the final product. This method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of these diseases.
属性
IUPAC Name |
3-[5-(difluoromethyl)-6-methylpyridin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-8-11(13(15)16)5-6-12(17-8)9-3-2-4-10(7-9)14(18)19/h2-7,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPGMYDBTYKYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)
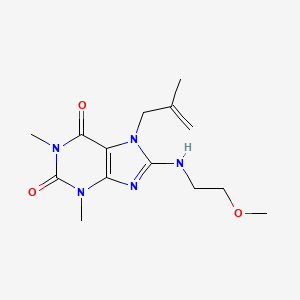
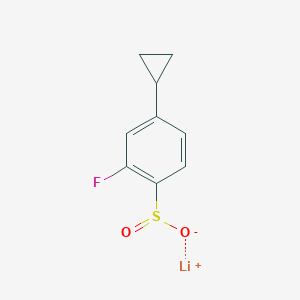
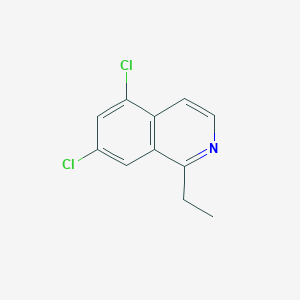
![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)
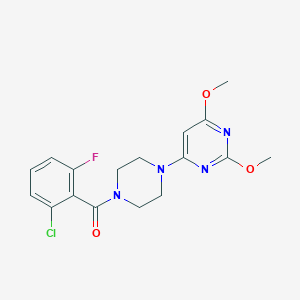
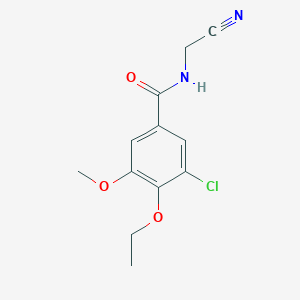
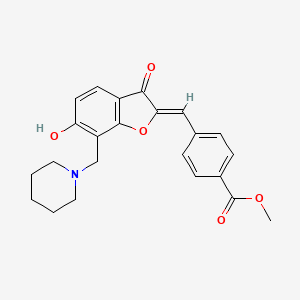
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)
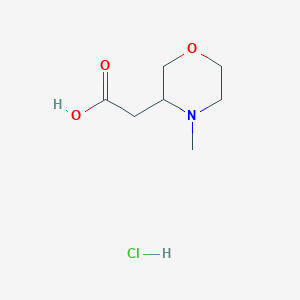
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
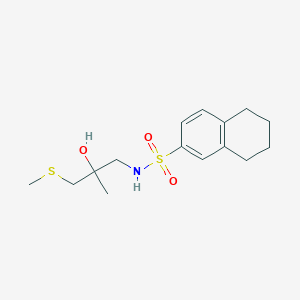
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)